

Spectroscopic Profile of 2-Methoxy-4-propylphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methoxy-4-propylphenol**

Cat. No.: **B1219966**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methoxy-4-propylphenol**, a compound of interest in various research and development sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Spectroscopic Data Summary

The spectroscopic data for **2-Methoxy-4-propylphenol** is summarized below, providing key quantitative information for each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **2-Methoxy-4-propylphenol** (400 MHz, CDCl_3)

| Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
|-------------------------------------|--------------|---------------------------------|----------------------|--------------------|
| 6.83 | d | 7.8 | 1H | Ar-H |
| 6.68 | d | 7.4 | 2H | Ar-H |
| 5.47 | s | 1H | | -OH |
| 3.79 | s | 3H | | -OCH ₃ |
| 2.52 | t | 7.6 | 2H | -CH ₂ - |
| 1.61 | sext | 7.5 | 2H | -CH ₂ - |
| 0.94 | t | 7.3 | 3H | -CH ₃ |

Source: ORGANIC SPECTROSCOPY INTERNATIONAL[1]

Table 2: ¹³C NMR Spectroscopic Data for **2-Methoxy-4-propylphenol** (100 MHz, CDCl₃)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|--------------------|
| 146.4 | C-O (Aromatic) |
| 143.6 | C-O (Aromatic) |
| 134.7 | C (Aromatic) |
| 121.0 | CH (Aromatic) |
| 114.2 | CH (Aromatic) |
| 111.1 | CH (Aromatic) |
| 55.9 | -OCH ₃ |
| 37.8 | -CH ₂ - |
| 24.9 | -CH ₂ - |
| 13.8 | -CH ₃ |

Source: ORGANIC SPECTROSCOPY INTERNATIONAL[1]

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of **2-Methoxy-4-propylphenol** reveals several characteristic absorption bands.

Table 3: Key IR Absorption Bands for **2-Methoxy-4-propylphenol**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|-----------------------------|
| ~3550 | Strong, Broad | O-H Stretch (Phenolic) |
| ~3000-2850 | Medium-Strong | C-H Stretch (Aliphatic) |
| ~1600, ~1500, ~1450 | Medium-Strong | C=C Stretch (Aromatic Ring) |
| ~1270 | Strong | C-O Stretch (Aryl Ether) |
| ~1150 | Strong | C-O Stretch (Phenolic) |

Note: Wavenumbers are approximated from the gas-phase IR spectrum available in the NIST WebBook.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the precise mass of the molecule, confirming its elemental composition.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for **2-Methoxy-4-propylphenol**

| Ion | Calculated m/z | Found m/z |
|--------------------|----------------|-----------|
| [M+H] ⁺ | 167.1067 | 167.1064 |

Source: ORGANIC SPECTROSCOPY INTERNATIONAL[1]

The electron ionization mass spectrum shows a prominent molecular ion peak and characteristic fragmentation patterns.

Table 5: Key Fragments in the Electron Ionization Mass Spectrum of **2-Methoxy-4-propylphenol**

| m/z | Relative Intensity | Possible Fragment |
|-----|--------------------|-------------------------|
| 166 | High | $[M]^+$ (Molecular Ion) |
| 137 | Moderate | $[M - C_2H_5]^+$ |
| 107 | Moderate | $[M - C_3H_7O]^+$ |

Note: Fragmentation patterns are interpreted from typical mass spectral behavior of similar compounds.

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy (1H and ^{13}C)

A solution of **2-Methoxy-4-propylphenol** is prepared by dissolving the sample in a deuterated solvent, typically chloroform-d ($CDCl_3$), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to an NMR tube.

1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13. For a standard 1H NMR experiment, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms.

Infrared (IR) Spectroscopy

For a gas-phase spectrum, a small amount of the sample is vaporized into a gas cell with IR-transparent windows (e.g., NaCl or KBr). The cell is then placed in the sample compartment of an FT-IR spectrometer. For a liquid sample, a thin film can be prepared between two salt plates. The spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorption as a function of wavenumber.

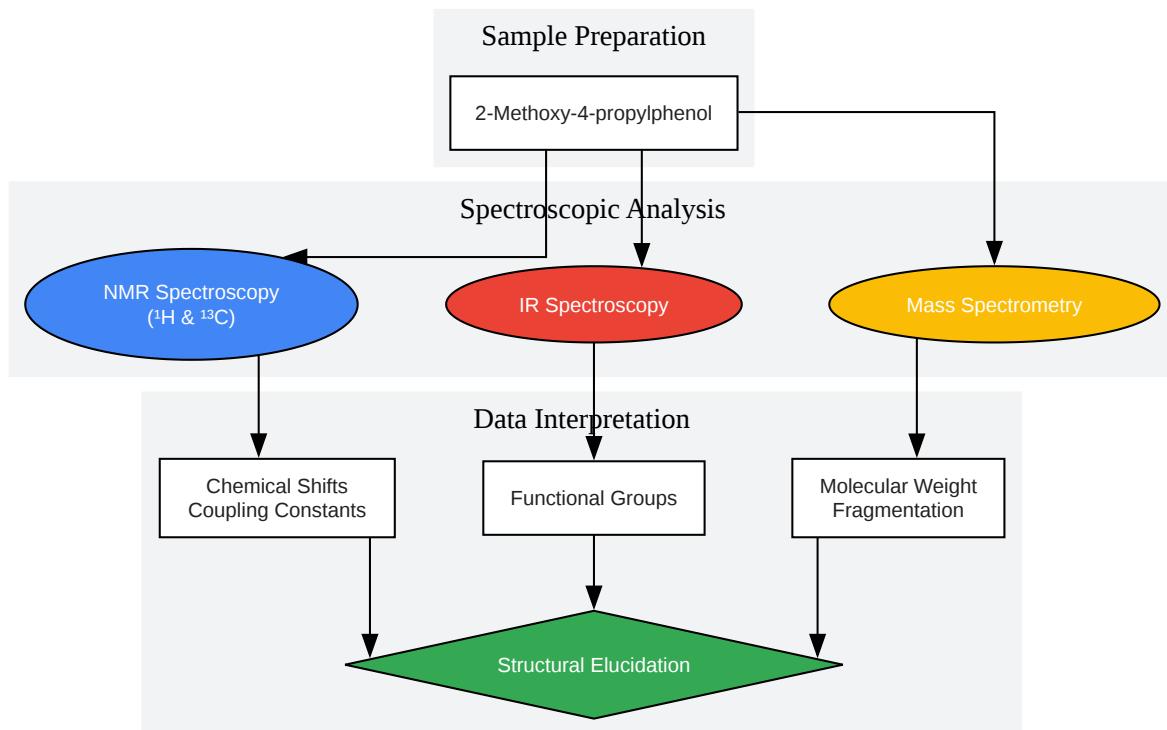
Mass Spectrometry (MS)

For High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ESI source, where it is ionized. The resulting ions are then guided into a time-of-flight (TOF) mass analyzer, which measures their mass-to-charge ratio with high accuracy.

For Electron Ionization (EI) Mass Spectrometry, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Methoxy-4-propylphenol**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2-Methoxy-4-propylphenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxy-4-propylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1219966#spectroscopic-data-of-2-methoxy-4-propylphenol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com